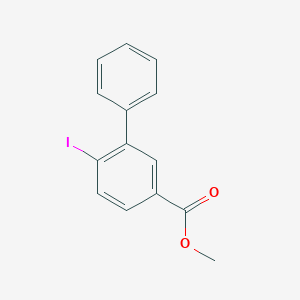
Methyl 4-iodo-3-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-3-phenylbenzoate is an organic compound with the molecular formula C14H11IO2. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-phenylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-3-phenylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are typically used in the presence of a solvent such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reducing the ester group.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as azides or nitriles.
Cross-Coupling Reactions: Biaryl compounds are commonly formed.
Reduction Reactions: The corresponding alcohol is produced.
Scientific Research Applications
Methyl 4-iodo-3-phenylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is involved in the development of new therapeutic agents, especially those targeting specific biological pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-phenylbenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom facilitates the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the phenyl group at the third position.
Methyl 3-iodobenzoate: Iodine atom is at the third position instead of the fourth.
Methyl 4-bromo-3-phenylbenzoate: Bromine replaces iodine, affecting reactivity and reaction conditions.
Uniqueness: Methyl 4-iodo-3-phenylbenzoate is unique due to the presence of both the iodine atom and the phenyl group, which influence its reactivity and make it particularly useful in cross-coupling reactions. The iodine atom provides a good leaving group, while the phenyl group can participate in π-π interactions, enhancing the compound’s utility in various synthetic applications.
Properties
IUPAC Name |
methyl 4-iodo-3-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGMQQXBFIBMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














